2-苯磺酰甲基-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

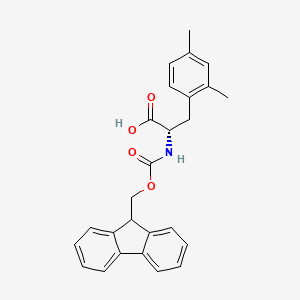

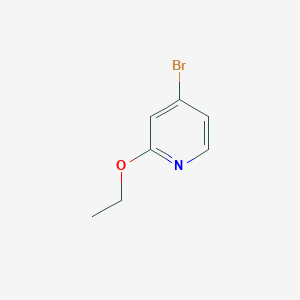

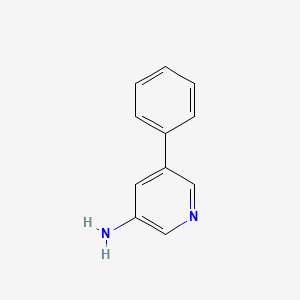

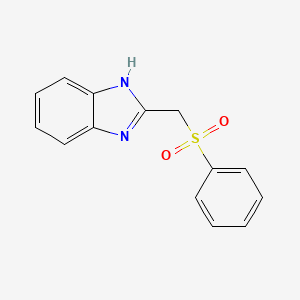

2-Benzenesulfonylmethyl-1H-benzoimidazole is a derivative of benzoimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is part of a broader class of benzoimidazole derivatives that have been extensively studied due to their diverse biological activities, including antimicrobial and antitumor properties. The benzenesulfonylmethyl group attached to the benzoimidazole core structure is expected to influence the compound's physical, chemical, and biological characteristics .

Synthesis Analysis

The synthesis of benzoimidazole derivatives can be achieved through various methods. For instance, the synthesis of 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids involves the reaction of substituted aryl/alkyl carbonyl groups with benzoimidazol-2-yl groups . Another approach includes the reaction of benzenesulfonyl derivatives of benzoimidazol-2-ylamine with different reagents under monitored conditions, as described in the synthesis of N-(1-benzenesulfonyl-1,3-dihydrobenzoimidazol-2-ylidene)benzenesulfonamide . Additionally, the use of p-toluenesulfonic acid has been reported to promote the synthesis of benzimidazoles from diacylated precursors .

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives can be elucidated using X-ray diffraction analysis. For example, the crystal and molecular structures of certain benzenesulfonyl benzoimidazole derivatives have been determined, revealing the presence of strong conjugative effects between the imido groups and the imidazolic rings, as well as weak intramolecular CH···O hydrogen bonding interactions that could influence molecular conformations . Quantum mechanical calculations, such as DFT, can also provide insights into the energies, geometries, vibrational wavenumbers, and NMR of these compounds .

Chemical Reactions Analysis

Benzoimidazole derivatives can undergo various chemical reactions. For instance, the synthesis of 2-benzylthio-4-chlorobenzenesulfonamide derivatives involves the reaction of potassium salts with aminophenols, amino thiophenol, and o-phenylenediamines . The use of electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been employed to synthesize 2-aminobenzimidazole derivatives . Moreover, the solid-state zwitterionic tautomerization of certain benzimidazole derivatives has been observed, which is a unique chemical behavior that can be studied using spectroscopic techniques and DFT calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Benzenesulfonylmethyl-1H-benzoimidazole and related derivatives can be characterized by various spectroscopic techniques, including FTIR, NMR, and single crystal X-ray diffraction. These techniques, along with theoretical calculations, can confirm the molecular structure and provide information on the vibrational frequencies and NMR chemical shifts. The biological activities of these compounds, such as their antimicrobial and antitumor effects, are also important aspects of their chemical properties, as they can be indicative of the drug-likeness behavior of the synthesized molecules .

科学研究应用

抗菌活性:多项研究已经合成了苯并咪唑的衍生物,展示了显著的抗菌特性。例如,Yadav 等人(2010 年)合成了一系列带有苯并咪唑部分的苯磺酸,显示出显着的抗菌活性。这归因于化合物的拓扑和电子参数 (Yadav 等人,2010 年)。类似地,Desai 等人(2014 年)构建了含有苯并咪唑的新化合物,这些化合物对各种细菌和真菌有效 (Desai 等人,2014 年)。

催化和合成应用:苯并咪唑衍生物的配体性质已在催化中得到探索。Kabir 等人(2010 年)提出 2-吡啶-2-基-1H-苯并咪唑作为铜催化交叉偶联反应的有效配体,突出了其在促进此类反应中的多功能性和效率 (Kabir 等人,2010 年)。

材料科学:在材料科学领域,Huang 等人(2004 年)合成了用于磷光铱配合物中的新型苯并咪唑。这些配合物表现出高磷光,并用于发光器件,表明它们在电子应用中的潜力 (Huang 等人,2004 年)。

抗癌研究:基于苯并咪唑的化合物的抗癌潜力也已得到研究。Zhao 等人(2015 年)报道了带有苯并咪唑基衍生物的 Zn(II) 配合物,这些化合物对癌细胞表现出显着的细胞毒性 (Zhao 等人,2015 年)。

神经学研究:Zhao 等人(2020 年)的一项研究在配位聚合物中使用了苯并咪唑型配体,用于阿尔茨海默病治疗的潜在应用。这项研究突出了苯并咪唑衍生物在各种医学领域的广泛适用性 (Zhao 等人,2020 年)。

作用机制

Target of Action

The primary targets of 2-Benzenesulfonylmethyl-1H-benzoimidazole are currently unknown . This compound is a unique chemical provided for early discovery researchers

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Benzenesulfonylmethyl-1H-benzoimidazole is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetics.

Result of Action

The molecular and cellular effects of 2-Benzenesulfonylmethyl-1H-benzoimidazole’s action are yet to be determined . Once the targets and mode of action are known, it will be possible to describe these effects in detail.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information on 2-benzenesulfonylmethyl-1h-benzoimidazole’s targets and mode of action, it’s difficult to discuss how environmental factors might influence its activity .

属性

IUPAC Name |

2-(benzenesulfonylmethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c17-19(18,11-6-2-1-3-7-11)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUPWJMSALRLRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368364 |

Source

|

| Record name | 2-[(Benzenesulfonyl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzenesulfonylmethyl-1H-benzoimidazole | |

CAS RN |

21094-70-2 |

Source

|

| Record name | 2-[(Benzenesulfonyl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid](/img/structure/B1332937.png)

![Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1332941.png)